molecular formula C14H12BrN3O2 B2486758 N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide CAS No. 2094635-35-3

N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide

Cat. No. B2486758
CAS RN: 2094635-35-3
M. Wt: 334.173
InChI Key: LRCJYUXOJUUMOQ-UHFFFAOYSA-N
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Description

The compound “N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure is often found in various pharmaceuticals and materials due to its rich electronic properties .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through cyclization reactions, where a precursor molecule undergoes a reaction to form a ring structure .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the conjugated system of double bonds in the oxadiazole ring and the aromatic bromophenyl group . The presence of the bromine atom on the phenyl ring may also influence the electronic properties of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The oxadiazole ring is generally stable and resistant to hydrolysis . The bromophenyl group could potentially undergo reactions typical of aromatic halides, such as nucleophilic aromatic substitution.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many oxadiazole derivatives have been studied for their antimicrobial and anticancer activities .

Future Directions

Future research could explore the potential applications of this compound in pharmaceuticals or materials science, given the interesting properties of the oxadiazole ring and the bromophenyl group .

properties

IUPAC Name

N-[1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2/c1-3-4-12(19)16-9(2)14-17-13(18-20-14)10-5-7-11(15)8-6-10/h5-9H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCJYUXOJUUMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)C1=NC(=NO1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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